2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole
Description
Chemical Structure and Nomenclature
2-(Difluoromethyl)-1-methyl-1H-1,3-benzodiazole is a fluorinated heterocyclic compound with the molecular formula C₉H₈F₂N₂ and a molecular weight of 182.17 g/mol . Its IUPAC name is 2-(difluoromethyl)-1-methylbenzimidazole , reflecting its structural features:
- A benzodiazole core (a benzene ring fused to a diazole ring containing two nitrogen atoms at positions 1 and 3).
- A difluoromethyl group (-CF₂H) at position 2.
- A methyl group (-CH₃) at position 1.
The compound’s planar aromatic system enables π-π stacking interactions, while the difluoromethyl group enhances lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂N₂ |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 2-(Difluoromethyl)-1-methylbenzimidazole |
| Key Functional Groups | Difluoromethyl, Methyl, Benzodiazole |
Historical Context and Development
The synthesis of fluorinated benzodiazoles emerged alongside advances in fluorocyclization methodologies in the late 20th century. While early work focused on trifluoromethyl derivatives, the development of this compound was driven by the need for compounds with balanced electronic and steric properties. Multigram-scale synthesis methods using chlorodifluoromethane and alkali-enabled difluoromethylation became feasible by the 2010s, paving the way for its use in drug discovery and materials science.
Significance in Fluorinated Heterocyclic Chemistry
Fluorinated heterocycles are critical in pharmaceuticals and agrochemicals due to their enhanced bioavailability and target selectivity. The difluoromethyl group in this compound:
- Acts as a hydrogen bond donor (unlike trifluoromethyl groups).
- Modulates electron density in the benzodiazole ring, altering reactivity in electrophilic substitutions.
- Improves metabolic stability by resisting oxidative degradation.
Comparative studies show that fluorinated benzodiazoles exhibit superior pharmacokinetic profiles over non-fluorinated analogs. For example, the difluoromethyl group increases lipophilicity (LogP ≈ 2.2), enhancing membrane permeability in biological systems.
Overview of Benzodiazole Derivatives
Benzodiazole derivatives are a versatile class of heterocycles with applications spanning:
- Medicinal Chemistry : Antihypertensive agents (e.g., telmisartan), anticancer agents, and antimicrobials.
- Materials Science : Dye-sensitized solar cells (DSSCs) due to their electron-transport properties.
The table below contrasts this compound with other benzodiazole derivatives:
This compound’s unique substitution pattern enables distinct interactions with biological targets, such as ornithine decarboxylase in polyamine biosynthesis, making it a valuable scaffold for further functionalization.
Properties
IUPAC Name |
2-(difluoromethyl)-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGGNLKUNISIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cascade Cyclization Using α,α-Difluorophenylacetic Acid
Reaction Design and Substrate Scope
A metal-free radical cascade cyclization strategy enables the construction of the benzodiazole core while introducing the difluoromethyl group. The reaction employs 2-arylbenzoimidazoles and α,α-difluorophenylacetic acid under oxidative conditions. Key features include:
- Oxidant : Ammonium persulfate ((NH₄)₂S₂O₈) at 3.0 equivalents.
- Solvent : Dimethyl sulfoxide (DMSO) at 80°C under argon.
- Yield : Up to 89% for electron-rich substrates, decreasing to 46–75% for electron-deficient or sterically hindered variants.
Table 1: Substrate Effects on Reaction Efficiency
| Substitution Pattern | Yield (%) | Notes |
|---|---|---|
| Para-electron-donating | 89 | Optimal for radical stability |
| Para-electron-withdrawing | 56–75 | Halogens, CN tolerated |
| Ortho/meta-substituted | 46–66 | Steric hindrance reduces yield |
| Heteroaromatic (thiophene) | 39 | Lower reactivity due to electronic effects |
Mechanistic Pathway
The reaction proceeds through a decarboxylative radical mechanism:
- Radical Generation : Persulfate oxidizes α,α-difluorophenylacetic acid, inducing decarboxylation to form a difluoromethyl radical.
- Alkene Addition : The radical attacks the methacryloyl group of 2-arylbenzoimidazole, forming a tertiary radical intermediate.
- Cyclization : Intramolecular radical recombination constructs the benzodiazole ring.
- Aromatization : Single-electron transfer (SET) oxidation yields the final product.
Control experiments with radical scavengers (TEMPO, BHT) confirmed the radical nature, as adducts formed instead of the target compound.
Two-Step Difluoroacetylation-Cyclization Strategy
Process Overview
Adapted from pyrazole synthesis, this method introduces the difluoromethyl group via a difluoroacetyl intermediate:
Step 1: Substitution/Hydrolysis
- Substrates : α,β-Unsaturated esters and 2,2-difluoroacetyl halides (X = F, Cl).
- Conditions : Low-temperature (−10°C to 0°C) reaction with acid-binding agents (e.g., triethylamine), followed by alkaline hydrolysis.
Step 2: Condensation/Cyclization
Enolate Acidification and Claisen Condensation
Industrial-Scale Adaptation
A patent describing pyrazole-4-carboxylate synthesis provides insights scalable to benzodiazoles:
- Enolate Formation : Sodium enolate of alkyl difluoroacetoacetate reacts with in situ-generated carbonic acid (CO₂/H₂O).
- Claisen Condensation : Trialkyl orthoformate and acetyl anhydride form an alkoxymethylene intermediate.
- Cyclization : Methylhydrazine induces ring closure at 60–80°C.
Table 2: Optimization of Claisen Condensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <60°C: Incomplete cyclization; >80°C: Decomposition |
| Orthoformate Equiv. | 1.2–1.5 | Lower: Side products; Higher: No improvement |
| Reaction Time | 4–6 hr | Prolonged duration reduces yield by 10–15% |
Comparative Analysis of Methodologies
Table 3: Method Comparison for 2-(Difluoromethyl)-1-Methyl-1H-1,3-Benzodiazole
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted benzodiazoles .
Scientific Research Applications
Medicinal Chemistry
The incorporation of difluoromethyl groups in drug design has been shown to improve pharmacokinetic properties. Studies indicate that 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole derivatives exhibit potential as therapeutic agents against various diseases:
- Antiviral Activity : Compounds derived from this structure have demonstrated activity against enteroviruses and herpes simplex virus, with some derivatives showing IC50 values significantly lower than standard antiviral drugs .
- Antimicrobial Properties : Research highlights its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics .
- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit cyclooxygenase enzymes, indicating potential for use in treating inflammatory conditions .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : Its derivatives are explored for use in creating polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms .
- Fluorinated Materials : The compound can be utilized in synthesizing fluorinated materials that exhibit reduced surface energy and improved hydrophobicity, useful in coatings and surface treatments .
Case Study 1: Antiviral Efficacy
A study conducted on a series of benzimidazole derivatives, including those containing the difluoromethyl group, demonstrated significant antiviral activity against bovine viral diarrhea virus (BVDV) with an EC50 value of 1.11 mM. This study underscores the potential of difluoromethyl-substituted compounds in developing antiviral therapies .
Case Study 2: Anti-inflammatory Properties
In a comparative analysis of various benzimidazole derivatives for their cyclooxygenase inhibition, compounds related to this compound exhibited IC50 values as low as 0.0370 nM for COX-2 inhibition. This suggests a promising avenue for developing new anti-inflammatory medications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
a. Difluoromethyl vs. Trifluoromethyl
- 2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole (CAS: 380639-07-6) incorporates a trifluoromethyl group, which is more electronegative and sterically bulkier than difluoromethyl. This increases metabolic resistance but may reduce binding affinity due to steric hindrance .
- 2-(Difluoromethyl) derivatives exhibit moderate lipophilicity (logP ~2.1) compared to trifluoromethyl analogs (logP ~2.8), balancing membrane permeability and solubility .
b. Difluoromethyl vs. Phenylselenyl
- 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole (CAS: N/A) replaces the benzodiazole core with a thiazole ring. The phenylselenyl group introduces redox-active selenium, enabling unique catalytic properties but increasing toxicity risks. Its ¹⁹F NMR signal at δ −65.64 ppm contrasts with benzodiazole derivatives (δ −43 to −65 ppm), reflecting electronic differences .
c. Methyl vs. Bulky N-Substituents
- 1-Methyl substitution (as in the target compound) simplifies synthesis compared to 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS: 1235095-99-4), where the bulky tert-butylbenzenesulfonyl group requires multi-step functionalization . The methyl group enhances stability without significantly altering steric profiles.
Spectral and Physicochemical Properties
19F NMR Shifts
Biological Activity
2-(Difluoromethyl)-1-methyl-1H-1,3-benzodiazole is a synthetic compound with potential biological activity. The benzodiazole framework is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of a difluoromethyl group into the benzodiazole structure. This modification can enhance the compound's lipophilicity and biological activity. Methods such as difluoromethylation using difluoroacetic anhydride or other fluorinated reagents have been reported in literature .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzodiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains and fungi. For instance, a related study indicated that benzodiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a similar potential for the difluoromethyl-substituted variant .
Table 1: Antimicrobial Activity of Benzodiazole Derivatives
| Compound | Bacterial Strains | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| Escherichia coli | 8 | |
| Other Benzodiazole Derivatives | Streptococcus faecalis | 8 |
| Pseudomonas aeruginosa | 16 |
Antifungal Activity
The antifungal properties of benzodiazoles are attributed to their ability to inhibit ergosterol biosynthesis by targeting cytochrome P450 enzymes (CYP51). This mechanism disrupts fungal cell membrane integrity. Compounds similar to this compound have demonstrated effective antifungal activity against species such as Candida albicans and Aspergillus niger .
Case Study: Antifungal Efficacy
In a study evaluating various benzodiazoles, compounds with difluoromethyl substitutions exhibited enhanced antifungal activity compared to their unsubstituted counterparts. The minimal inhibitory concentration (MIC) values for these compounds were significantly lower, indicating stronger antifungal effects .
Anticancer Potential
The anticancer activity of benzodiazoles has been a subject of interest due to their ability to induce apoptosis in cancer cells. Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against breast cancer cell lines like MDA-MB-231 .
Table 2: Anticancer Activity of Benzodiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.38 |
| Other Benzodiazole Derivatives | HeLa | 21.93 |
The biological activities of this compound are primarily linked to its interaction with specific biological targets:
- Antimicrobial : Inhibition of cell wall synthesis and disruption of membrane integrity.
- Antifungal : Inhibition of ergosterol biosynthesis through CYP51 enzyme inhibition.
- Anticancer : Induction of apoptosis via modulation of signaling pathways involved in cell survival.
Q & A
Basic: What are the optimal synthetic routes for 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole?
Answer:
The compound can be synthesized via condensation reactions between 1,2-diaminobenzene derivatives and fluorinated carbonyl precursors. Microwave-assisted methods (e.g., using ethanol with 0.05% HCl under controlled heating) significantly improve reaction efficiency and yield compared to traditional reflux methods . Key steps include:
- Precursor activation : Use of difluoromethyl ketones or aldehydes to introduce the difluoromethyl group.
- Catalytic optimization : Acidic conditions (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
- Purification : Column chromatography or recrystallization to isolate the product. Validate purity via melting point analysis, IR (C-F stretching ~1100 cm⁻¹), and NMR (distinct δ 5.5–6.5 ppm for CF₂H protons) .
Advanced: How can computational docking guide the design of this compound derivatives for target-specific binding?
Answer:
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) analyze interactions between the compound’s difluoromethyl group and hydrophobic pockets in target proteins (e.g., fungal Complex II inhibitors) . Key strategies:
- Conformational sampling : Compare binding poses of fluorinated vs. non-fluorinated analogs to assess fluorine’s stereoelectronic effects .
- Free energy calculations : MM-GBSA/PBSA methods quantify binding affinity changes induced by fluorination .
- Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at δ ~3.5 ppm; benzodiazole ring protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identify C-F stretches (1050–1150 cm⁻¹) and benzodiazole ring vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈F₂N₂ at m/z 193.0643) .
Advanced: How does fluorination at the difluoromethyl position influence bioavailability and metabolic stability?
Answer:
The CF₂H group enhances metabolic stability by:
- Reducing oxidative metabolism : Fluorine’s electronegativity decreases CYP450-mediated dealkylation .
- Improving lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Bioisosteric replacement : CF₂H mimics -OH or -CH₃ groups while resisting enzymatic degradation. Validate via in vitro hepatocyte assays .
Basic: What are the common impurities encountered during synthesis, and how are they resolved?
Answer:
- Byproducts : Unreacted diamine intermediates or over-fluorinated derivatives.
- Resolution :
Advanced: How can crystallographic data resolve structural ambiguities in fluorinated benzodiazoles?
Answer:
Single-crystal X-ray diffraction:
- Reveals conformation : The difluoromethyl group’s orientation (e.g., gauche vs. anti) impacts π-stacking with aromatic residues in target proteins .
- Validates tautomerism : Confirms 1H-1,3-benzodiazole tautomeric forms (N1-methyl vs. N3-methyl) .
- Guides SAR : Compare bond lengths/angles with docking models to refine pharmacophore hypotheses .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.
- Waste disposal : Neutralize acidic byproducts before disposal; collect fluorinated waste separately for incineration .
Advanced: How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitutions?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, accelerating substitutions at the benzodiazole C2 position .
- Protic solvents (EtOH, H₂O) : Favor protonation of intermediates, reducing side reactions (e.g., dimerization) .
- Kinetic studies : Monitor via UV-Vis spectroscopy (λmax ~270 nm for benzodiazole intermediates) .
Basic: What are the documented biological activities of this compound?
Answer:
- Antifungal activity : Inhibits succinate dehydrogenase (SDH) in fungal pathogens via competitive binding to the ubiquinone site .
- Enzyme inhibition : IC₅₀ values range from 0.1–5 µM against Candida spp. .
- Cytotoxicity screening : EC₅₀ > 50 µM in mammalian cell lines (e.g., HEK293), indicating selectivity .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
Answer:
- Pharmacokinetic profiling : Assess plasma protein binding (e.g., >90% binding reduces free drug concentration in vivo) .
- Metabolite identification : LC-MS/MS detects inactive metabolites (e.g., hydroxylated derivatives) that explain reduced efficacy .
- Formulation optimization : Use nanoemulsions or cyclodextrins to enhance solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
